molecular formula C14H10O2 B1328761 4,4'-Biphenyldicarboxaldehyde CAS No. 66-98-8

4,4'-Biphenyldicarboxaldehyde

Cat. No.: B1328761
CAS No.: 66-98-8
M. Wt: 210.23 g/mol
InChI Key: FEHLIYXNTWAEBQ-UHFFFAOYSA-N
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Safety and Hazards

4,4’-Biphenyldicarboxaldehyde may cause serious eye irritation, respiratory irritation, and skin irritation .

Future Directions

4,4’-Biphenyldicarboxaldehyde has been used in the synthesis of covalent organic frameworks (COFs) for various applications, including chemical and biological sensing , and the removal of pollutants from wastewater . The future directions of this compound could involve further exploration of its applications in these areas.

Preparation Methods

4,4’-Biphenyldicarboxaldehyde can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4,4’-biphenyldicarboxaldehyde with other organic compounds. For instance, it can be synthesized via a silane coupling reaction and condensation reaction . Another method involves the polyreaction of tetrakis(4-aminophenyl)methane, 2,2′-bipyridine-5,5′-diamine, and 4,4′-biphenyldicarboxaldehyde under solvothermal conditions . Industrial production methods typically involve similar condensation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

4,4’-Biphenyldicarboxaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include imines, carboxylic acids, and alcohols.

Comparison with Similar Compounds

4,4’-Biphenyldicarboxaldehyde can be compared with other similar compounds, such as:

The uniqueness of 4,4’-Biphenyldicarboxaldehyde lies in its balance of size and reactivity, making it a versatile building block for various applications in materials science and organic synthesis.

Properties

IUPAC Name

4-(4-formylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHLIYXNTWAEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216206
Record name (1,1'-Biphenyl)-4,4'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66-98-8
Record name [1,1′-Biphenyl]-4,4′-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4,4'-dicarboxaldehyde
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Record name (1,1'-Biphenyl)-4,4'-dicarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-4,4'-dicarboxaldehyde
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Synthesis routes and methods I

Procedure details

Next, 27.1 g (0.10 mole) of dimethyl 4,4′-biphenyldicarboxylate and 133.4 g of THF were introduced to a 2000-ml four-necked reaction vessel. To this solution was added the reagent solution prepared above in drops at 5° C. or below. After the dropwise addition, stirring was continued at 15° C. for 4.5 hours. Upon completion of the reaction, extraction was performed by adding in drops 622.2 g of methylene chloride and 411.2 g of water. The methylene chloride layer obtained was concentrated until dryness under reduced pressure. The residue was dissolved in acetone by adding 303.2 g of acetone in drops and then 1600.3 g of water was added in drops at 20° C. Thereafter, the mixture was stirred day and night at 5° C. and a solid was recovered by filtration. The solid thus obtained was washed with acetone and dried under reduced pressure to give 18.1 g of 4,4′-biphenyldicarboxaldehyde.
Quantity
27.1 g
Type
reactant
Reaction Step One
Name
Quantity
133.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
411.2 g
Type
reactant
Reaction Step Three
Quantity
622.2 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.53 g (2 mmols) of bismethoxymethylbiphenyl was used in place of m-methoxybenzyl alcohol and also 0.2 g (1.35 mmols) of sodium bromate was used. With respect to the components in the reaction solution, 4,4′-bisformylbiphenyl was produced in an area ratio, as determined by gas chromatography, of 93.3% and 6.7% of bismethoxymethylbiphenyl as a raw material was remained.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 50 ml three-necked flask equipped with a magnetic stirrer, a reflux condenser and a thermometer, 4.28 g (20 mmols) of 4,4′-bishydroxymethylbiphenyl and 10 ml of (166 mmols) of acetic acid were charged, followed by heating to 75° C. An aqueous solution prepared by dissolving 2.04 g (13.5 mmols) of sodium bromate in 10 ml of water was added dropwise, and then the mixture was stirred at 75° C. until a color of bromine disappears. To the system, 50 ml of water was added and, after filtration, the resulting substance was dried to obtain 4.25 g of 4,4′-bisformylbiphenyl as a white crystal. Yield: 99.9%. It was confirmed by GS-MS that a molecular ion peak is 209.
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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